molecular formula C6H4Cl2O2S B129875 Methyl 2,5-dichlorothiophene-3-carboxylate CAS No. 145129-54-0

Methyl 2,5-dichlorothiophene-3-carboxylate

Cat. No.: B129875
CAS No.: 145129-54-0
M. Wt: 211.06 g/mol
InChI Key: VCXPHMKCDRPIDG-UHFFFAOYSA-N
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Description

Methyl 2,5-dichlorothiophene-3-carboxylate is an organic compound with the molecular formula C₆H₄Cl₂O₂S and a molecular weight of 211.066 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dichlorothiophene-3-carboxylate typically involves the chlorination of thiophene derivatives followed by esterification. One common method includes the chlorination of 2,5-dichlorothiophene-3-carboxylic acid, which is then esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient chlorination and esterification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichlorothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5-dichlorothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,5-dichlorothiophene-3-carboxylate involves its interaction with various molecular targets. The compound’s chlorine atoms and ester group allow it to participate in nucleophilic substitution and ester hydrolysis reactions, respectively. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chlorothiophene-3-carboxylate
  • Methyl 2,5-dibromothiophene-3-carboxylate
  • Methyl 2,5-difluorothiophene-3-carboxylate

Uniqueness

Methyl 2,5-dichlorothiophene-3-carboxylate is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential for substitution reactions compared to its mono-chlorinated or brominated counterparts .

Properties

IUPAC Name

methyl 2,5-dichlorothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXPHMKCDRPIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333856
Record name Methyl 2,5-dichlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145129-54-0
Record name Methyl 2,5-dichlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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